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Compound of Interest

Compound Name: Ethyl 2-(2-cyanoanilino)acetate

Cat. No.: B1586160 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data

for Ethyl 2-(2-cyanoanilino)acetate (CAS: 87223-76-5). Due to the limited availability of

published experimental spectra for this specific compound, this guide presents predicted data

based on the analysis of structurally similar molecules. It also includes detailed experimental

protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data, which are crucial for the structural elucidation and characterization of

this and similar compounds in a research and drug development context.

Core Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Ethyl 2-(2-
cyanoanilino)acetate. These predictions are derived from the known spectral characteristics

of its constituent functional groups and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data
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Chemical Shift (δ)
ppm

Multiplicity Number of Protons Assignment

~7.5 - 7.3 m 2H Aromatic (H-4, H-6)

~6.8 - 6.6 m 2H Aromatic (H-3, H-5)

~5.5 - 6.0 br s 1H N-H

4.21 q 2H -O-CH₂-CH₃

4.05 d 2H -NH-CH₂-

1.28 t 3H -O-CH₂-CH₃

Table 2: Predicted ¹³C NMR Spectroscopic Data

Chemical Shift (δ) ppm Assignment

~169 C=O (ester)

~148 Aromatic C-N

~134 Aromatic C-H

~133 Aromatic C-CN

~118 Aromatic C-H

~117 C≡N

~112 Aromatic C-H

~105 Aromatic C-H

~62 -O-CH₂-

~45 -NH-CH₂-

~14 -CH₃

Table 3: Predicted IR Spectroscopic Data
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Wavenumber (cm⁻¹) Intensity Assignment

~3350 Medium N-H Stretch

~3050 Medium Aromatic C-H Stretch

~2980 Medium Aliphatic C-H Stretch

~2225 Strong C≡N Stretch

~1735 Strong C=O Stretch (Ester)

~1600, ~1500 Medium-Strong Aromatic C=C Stretch

~1250 Strong C-O Stretch (Ester)

~1160 Strong C-N Stretch

Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

204.09 [M]⁺ (Molecular Ion)

159.08 [M - OCH₂CH₃]⁺

131.06 [M - COOCH₂CH₃]⁺

116.05 [M - NHCH₂COOCH₂CH₃]⁺

Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a

broadband probe.

Sample Preparation:
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Accurately weigh 5-10 mg of Ethyl 2-(2-cyanoanilino)acetate.

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d,

CDCl₃) in a clean, dry vial.

Transfer the solution to a 5 mm NMR tube using a Pasteur pipette.

Cap the NMR tube and wipe it clean before insertion into the spectrometer.

¹H NMR Acquisition Parameters (Typical):

Pulse Program: A standard single-pulse experiment (e.g., zg30).

Number of Scans: 16-32 scans for a good signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Acquisition Time: 3-4 seconds.

Spectral Width: 0-12 ppm.

¹³C NMR Acquisition Parameters (Typical):

Pulse Program: A proton-decoupled experiment (e.g., zgpg30).

Number of Scans: 1024 or more, as the ¹³C nucleus is less sensitive.

Relaxation Delay: 2-5 seconds.

Acquisition Time: 1-2 seconds.

Spectral Width: 0-200 ppm.

Data Processing:

Apply a Fourier transform to the acquired Free Induction Decay (FID).

Phase correct the spectrum.
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Calibrate the chemical shifts using the residual solvent peak as a reference (CDCl₃: δ 7.26

ppm for ¹H and δ 77.16 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the

respective protons and carbons in the molecule.

Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Ethyl 2-(2-cyanoanilino)acetate sample directly onto the

ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty ATR setup.

Collect the sample spectrum. The instrument will automatically ratio the sample spectrum

against the background to produce the final absorbance or transmittance spectrum.

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio over a range of

4000-400 cm⁻¹.

Data Analysis:

Identify the characteristic absorption bands corresponding to the functional groups (N-H,

C≡N, C=O, C-O, aromatic C=C, etc.).
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Compare the observed frequencies with known correlation tables to confirm the presence of

these functional groups.

Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or

Orbitrap instrument, coupled to an ionization source (e.g., Electrospray Ionization - ESI or

Electron Impact - EI).

Sample Preparation (for ESI):

Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent like

methanol or acetonitrile.

Further dilute the stock solution to a final concentration of 1-10 µg/mL in the same solvent,

often with the addition of a small amount of formic acid (0.1%) to promote ionization.

Data Acquisition (ESI-MS):

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

Acquire the mass spectrum in positive ion mode.

Typical parameters include a capillary voltage of 3-4 kV and a source temperature of 100-

150 °C.

For fragmentation analysis (MS/MS), select the molecular ion ([M+H]⁺) for collision-induced

dissociation (CID) and acquire the product ion spectrum.

Data Analysis:

Determine the mass of the molecular ion to confirm the molecular weight of the compound.

Analyze the fragmentation pattern in the MS/MS spectrum to gain structural information and

confirm the connectivity of the molecule.
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Workflow and Logical Relationships
The following diagram illustrates the typical workflow for the spectroscopic characterization of a

novel compound like Ethyl 2-(2-cyanoanilino)acetate.

Synthesis & Purification

Structure Elucidation

Synthesis of
Ethyl 2-(2-cyanoanilino)acetate

Purification
(e.g., Column Chromatography)

NMR Spectroscopy
(¹H, ¹³C) IR Spectroscopy Mass Spectrometry

Data Integration
& Analysis

Structure Confirmation

Click to download full resolution via product page

Caption: Workflow for the synthesis, purification, and spectroscopic characterization of a

chemical compound.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 8 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b1586160?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1586160?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

